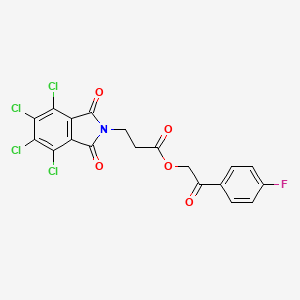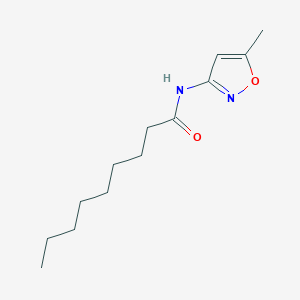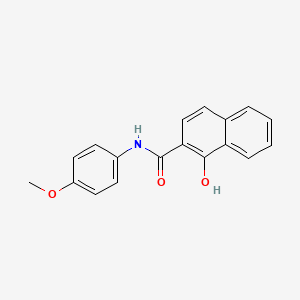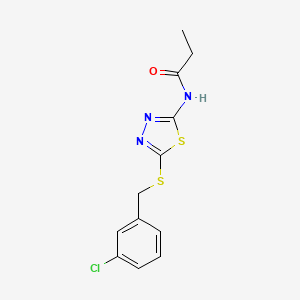
N'-(adamantan-2-ylidene)ethoxycarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(adamantan-2-ylidene)ethoxycarbohydrazide is a compound that features an adamantane core, a unique structure known for its high stability and rigidity. The adamantane moiety is often used in pharmaceuticals due to its ability to enhance the lipophilicity and bioavailability of drugs. This compound is of interest in various fields of research, including chemistry, biology, and medicine, due to its potential biological activities and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantan-2-ylidene)ethoxycarbohydrazide typically involves the reaction of adamantanone with ethoxycarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Adamantanone and ethoxycarbohydrazide.
Catalyst: Acid or base catalyst, depending on the specific reaction conditions.
Reaction Conditions: The reaction is typically conducted at a temperature range of 50-100°C for several hours.
Industrial Production Methods
While specific industrial production methods for N’-(adamantan-2-ylidene)ethoxycarbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for maximum yield, using cost-effective starting materials, and employing efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
N’-(adamantan-2-ylidene)ethoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N’-(adamantan-2-ylidene)ethoxycarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in enhancing the bioavailability of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties, such as high stability and rigidity.
作用機序
The mechanism of action of N’-(adamantan-2-ylidene)ethoxycarbohydrazide involves its interaction with specific molecular targets. The adamantane core enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological activity being investigated.
類似化合物との比較
N’-(adamantan-2-ylidene)ethoxycarbohydrazide can be compared with other adamantane derivatives, such as:
N’-(adamantan-2-ylidene)benzohydrazide: Known for its potential antibacterial activity.
N’-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide: Studied for its antiproliferative activity against tumor cell lines.
N’-(adamantan-2-ylidene)thiophene-2-carbohydrazide: Investigated for its unique crystal packing and intermolecular interactions.
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
ethyl N-(2-adamantylideneamino)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-13(16)15-14-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,2-7H2,1H3,(H,15,16) |
InChIキー |
UNUOIMQPJJWYGO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN=C1C2CC3CC(C2)CC1C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol](/img/structure/B12464786.png)


![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)

![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)

![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)

![2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464834.png)

